4-arsoroso-N-benzylbenzamide
Description
Properties
CAS No. |
5425-36-5 |
|---|---|
Molecular Formula |
C14H12AsNO2 |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
4-arsoroso-N-benzylbenzamide |
InChI |
InChI=1S/C14H12AsNO2/c17-14(12-6-8-13(15-18)9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
YROWKVAALJFIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[As]=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Arsoroso N Benzylbenzamide
Established Synthetic Pathways for Arsoroso Compounds
The introduction of an arsoroso group (-As=O) onto an aromatic ring is typically achieved through the reduction of a corresponding arsonic acid (-AsO(OH)₂). Therefore, the primary challenge lies in the synthesis of the arsonic acid precursor, 4-(N-benzylcarbamoyl)phenylarsonic acid. Several classical methods are available for the arsenation of aromatic compounds.
Precursor Synthesis and Functionalization
The synthesis of the arsonic acid precursor is paramount. The most common methods for creating a carbon-arsenic bond on an aromatic ring are the Béchamp reaction and the Bart reaction. organicreactions.org
The Béchamp reaction involves the direct arsenation of an activated aromatic compound, such as an aniline (B41778) or phenol (B47542) derivative, by heating with arsenic acid. wikipedia.org For the synthesis of a precursor to 4-arsoroso-N-benzylbenzamide, one might envision starting with 4-amino-N-benzylbenzamide and subjecting it to the Béchamp reaction. However, this reaction is known for producing moderate yields and can lead to side products due to the oxidizing nature of arsenic acid. orgsyn.org
The Bart reaction is generally a more versatile and widely used method for preparing aromatic arsonic acids. organicreactions.orgwaikato.ac.nz This reaction utilizes a diazonium salt, prepared from a primary aromatic amine, which is then reacted with sodium arsenite in the presence of a copper salt catalyst. ajrconline.org In the context of synthesizing the target compound's precursor, 4-amino-N-benzylbenzamide would first be diazotized and then subjected to the Bart reaction conditions. A similar approach has been successfully used for the synthesis of N-(p-arsonobenzyl)acetamide. acs.org
Arsenylation Strategies
Once the corresponding arsonic acid is obtained, the final step to achieve the arsoroso compound is a reduction. Mild reducing agents are required to avoid over-reduction to the corresponding arsine. Sulfur dioxide in the presence of a small amount of potassium iodide is a common reagent for this transformation. acs.org
Below is a table summarizing the key arsenylation strategies:
| Reaction Name | Reactants | Reagents | Key Features |
| Béchamp Reaction | Activated Aromatic Ring (e.g., aniline derivative) | Arsenic Acid (H₃AsO₄) | Direct arsenation; often requires high temperatures; yields can be moderate. wikipedia.org |
| Bart Reaction | Aromatic Diazonium Salt | Sodium Arsenite (NaAsO₂), Copper Salt (catalyst) | Versatile method; proceeds via a radical mechanism; generally provides good yields. waikato.ac.nzajrconline.org |
| Reduction of Arsonic Acid | Aryl Arsonic Acid | Sulfur Dioxide (SO₂), Potassium Iodide (KI) | Reduces the arsonic acid to the arsoroso level. |
Synthesis of the N-Benzylbenzamide Scaffold
The N-benzylbenzamide core of the target molecule can be synthesized through various established amidation methods.
Amidation Reactions
The formation of the amide bond between a benzoic acid derivative and benzylamine (B48309) is a crucial step. This can be achieved through several pathways:
Direct Amidation: This involves the reaction of a carboxylic acid with an amine, often at elevated temperatures, to form the amide with the elimination of water. The use of coupling agents can facilitate this reaction under milder conditions.
From Acyl Chlorides: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine to form the amide.
Oxidative Amidation: A one-pot synthesis of N-benzylbenzamide has been reported via the oxidative amidation of benzaldehyde (B42025) and benzylamine using a copper-based metal-organic framework (MOF) as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov
Mediated Amidation: Reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can also mediate the amidation of carboxylic acids and amines, offering a high-yielding alternative. rsc.org
Targeted Synthesis of 4-Arsoroso-N-benzylbenzamide
A plausible synthetic route for 4-arsoroso-N-benzylbenzamide would commence with the synthesis of the N-benzylbenzamide scaffold bearing a functional group suitable for subsequent arsenylation. A logical precursor is 4-amino-N-benzylbenzamide.
A proposed synthetic pathway is as follows:
Amidation: Reaction of 4-nitrobenzoyl chloride with benzylamine in the presence of a base to yield 4-nitro-N-benzylbenzamide.
Reduction of the Nitro Group: The nitro group of 4-nitro-N-benzylbenzamide is reduced to a primary amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation to give 4-amino-N-benzylbenzamide.
Diazotization: The resulting 4-amino-N-benzylbenzamide is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form the corresponding diazonium salt.
Bart Reaction: The diazonium salt is then reacted with sodium arsenite in the presence of a copper(I) catalyst to yield 4-(N-benzylcarbamoyl)phenylarsonic acid. organicreactions.org
Reduction to the Arsoroso Compound: The final step involves the controlled reduction of the arsonic acid with sulfur dioxide and a catalytic amount of potassium iodide to furnish the target compound, 4-arsoroso-N-benzylbenzamide. acs.org
The following table outlines the proposed reaction sequence and the key reagents for each step.
| Step | Starting Material | Reagent(s) | Product |
| 1 | 4-Nitrobenzoyl chloride | Benzylamine, Triethylamine | 4-Nitro-N-benzylbenzamide |
| 2 | 4-Nitro-N-benzylbenzamide | SnCl₂/HCl or H₂/Pd-C | 4-Amino-N-benzylbenzamide |
| 3 | 4-Amino-N-benzylbenzamide | NaNO₂, HCl (aq) | 4-(N-benzylcarbamoyl)benzenediazonium chloride |
| 4 | 4-(N-benzylcarbamoyl)benzenediazonium chloride | NaAsO₂, Cu(I) salt | 4-(N-benzylcarbamoyl)phenylarsonic acid |
| 5 | 4-(N-benzylcarbamoyl)phenylarsonic acid | SO₂, KI | 4-Arsoroso-N-benzylbenzamide |
Condensation Reactions and Catalytic Approaches
The foundational amide bond in 4-arsoroso-N-benzylbenzamide is formed through the condensation of a benzoic acid derivative and benzylamine. Modern synthetic chemistry offers a plethora of methods for amide bond formation, ranging from classic coupling reagents to advanced catalytic systems.
A plausible synthetic precursor, 4-amino-N-benzylbenzamide, can be synthesized via the condensation of 4-aminobenzoic acid and benzylamine. This reaction can be facilitated by various coupling agents that activate the carboxylic acid. Alternatively, catalytic methods provide a more atom-economical and environmentally benign approach. For instance, the oxidative amidation of 4-aminobenzaldehyde (B1209532) with benzylamine in the presence of a suitable catalyst could yield the desired amide. Current time information in Bangalore, IN.
Once the N-benzylbenzamide framework is established with a handle for introducing the arsenic group (e.g., a 4-amino group), the focus shifts to the formation of the carbon-arsenic bond. The Bart reaction is a well-established method for the synthesis of arylarsonic acids from diazonium salts. organicreactions.orgajrconline.org This reaction involves the diazotization of an aromatic amine, in this case, 4-amino-N-benzylbenzamide, followed by a reaction with an arsenite salt, typically in the presence of a copper catalyst. waikato.ac.nz
The resulting 4-arsono-N-benzylbenzamide (the arsonic acid) would then need to be reduced to the target arsoroso compound. This reduction can be achieved using various reagents, such as sulfur dioxide or a combination of triphenylphosphine and iodine. sci-hub.se The choice of reducing agent is critical to ensure a clean conversion without affecting other functional groups in the molecule. sci-hub.se
| Reaction Step | Reactants | Key Reagents/Catalysts | Product |
| Amide Formation | 4-aminobenzoic acid, Benzylamine | Carbodiimides, HATU, etc. | 4-amino-N-benzylbenzamide |
| Diazotization | 4-amino-N-benzylbenzamide | NaNO₂, HCl | 4-(diazonium)-N-benzylbenzamide chloride |
| Bart Reaction | 4-(diazonium)-N-benzylbenzamide chloride | NaAsO₂, Cu(I) salts | 4-arsono-N-benzylbenzamide |
| Reduction | 4-arsono-N-benzylbenzamide | SO₂, PPh₃/I₂ | 4-arsoroso-N-benzylbenzamide |
Stereoselective Synthesis Considerations
The structure of 4-arsoroso-N-benzylbenzamide does not inherently possess a chiral center. However, stereoselectivity could become a significant consideration if chiral substituents were introduced to either the benzamide (B126) or benzyl (B1604629) portions of the molecule.
For instance, if a chiral amine, such as (R)- or (S)-α-methylbenzylamine, were used instead of benzylamine, diastereomeric products would be formed. The stereochemical outcome of such reactions can be influenced by the choice of coupling reagents and reaction conditions. In related fields, the stereoselective synthesis of complex molecules often relies on chiral catalysts or auxiliaries to control the formation of specific stereoisomers. While no specific studies on the stereoselective synthesis of 4-arsoroso-N-benzylbenzamide derivatives are available, the principles from asymmetric catalysis could be applied to achieve stereocontrol if desired.
Design and Synthesis of Structural Analogs and Derivatives
The systematic modification of the 4-arsoroso-N-benzylbenzamide structure could lead to a library of compounds with potentially interesting chemical and biological properties. These modifications can be targeted at the benzamide core, the benzyl substituent, or the arsoroso group.
Modifications on the Benzamide Core
The benzamide core offers several positions for modification. Substituents can be introduced onto the aromatic ring to alter the electronic properties and steric profile of the molecule. For example, electron-donating or electron-withdrawing groups could be installed at positions ortho or meta to the amide functionality. The synthesis of such analogs would typically start from appropriately substituted benzoic acid derivatives. ontosight.ainih.gov
Furthermore, the amide nitrogen itself can be a point of modification. While the parent compound is an N-benzyl derivative, other alkyl or aryl groups could be introduced. Photocatalytic methods have emerged as powerful tools for the late-stage modification of benzamides, allowing for transformations such as intramolecular cyclization and intermolecular C-H arylation or alkylation. rsc.org
| Modification Site | Example Substituent | Potential Synthetic Precursor |
| Benzene (B151609) Ring (ortho/meta) | -OCH₃, -Cl, -NO₂ | Substituted 4-aminobenzoic acids |
| Amide Nitrogen | -CH(CH₃)₂, -Cyclohexyl | Isopropylamine, Cyclohexylamine |
Variations of the Benzyl Substituent
The reactivity of the benzylic position can also be exploited for further derivatization. The benzylic C-H bonds are relatively weak and can be a site for functionalization. wikipedia.org
| Modification Site | Example Substituent | Starting Material |
| Phenyl Ring of Benzyl Group | 4-Methoxy, 4-Chloro, 3-Nitro | Substituted Benzylamines |
| Benzylic Position | -CH₃ | α-Methylbenzylamine |
Alterations of the Arsoroso Group
The arsoroso group (-As=O) is a key feature of the molecule and can be chemically transformed to generate a range of derivatives. The arsenic atom in the arsoroso group is in the +3 oxidation state.
Oxidation of the arsoroso group would lead back to the corresponding arsonic acid (-AsO(OH)₂), which is in the +5 oxidation state. Conversely, further reduction could potentially lead to arseno compounds (R-As=As-R') or arsines (R-AsH₂).
The arsoroso group can also undergo derivatization reactions. For instance, it is known to react with dithiols to form stable cyclic dithioarsinites. nih.govnih.gov This type of derivatization is often used for the analysis of organoarsenicals. Other reactions could involve the conversion of the As=O bond to As-halogen or other As-heteroatom bonds.
| Transformation | Reagents | Resulting Functional Group |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Arsonic acid (-AsO(OH)₂) |
| Reduction | Strong reducing agents | Arseno (-As=As-) or Arsine (-AsH₂) |
| Derivatization | Dithiols (e.g., 1,3-propanedithiol) | Cyclic dithioarsinite |
Chemical Reactivity and Reaction Mechanisms of 4 Arsoroso N Benzylbenzamide
Oxidation-Reduction Chemistry of the Arsoroso Group
The arsenic atom in the arsoroso group exists in the +3 oxidation state. This intermediate state allows it to act as both a reducing agent (by being oxidized to As(V)) and an oxidizing agent (by being reduced to As(III) arsines or lower oxidation states).
The oxidation of the trivalent arsoroso group to a pentavalent arsonic acid group (R-AsO(OH)₂) is a characteristic reaction of aryl-arsoroso compounds. This transformation is crucial as pentavalent organoarsenicals are generally less toxic than their trivalent counterparts. nih.gov The oxidation can be achieved with various oxidizing agents.
Common laboratory oxidants like hydrogen peroxide (H₂O₂), permanganates, or chromic acid can facilitate this transformation. libretexts.orglibretexts.org The general mechanism often involves the nucleophilic attack of the arsenic lone pair on the oxidant, followed by subsequent steps to form the stable pentavalent species. For instance, with an oxidant like chromic acid, the process is analogous to alcohol oxidation, where a chromate (B82759) ester intermediate is formed and subsequently resolves. libretexts.orglibretexts.org
A proposed general mechanism for oxidation can be conceptualized as an initial interaction of the arsenic with the oxidizing agent, leading to an unstable intermediate that rearranges or reacts further to yield the thermodynamically stable pentavalent arsenic center. youtube.commasterorganicchemistry.com In many cases, especially with complex reagents, the reaction may proceed through a series of addition and elimination steps. youtube.com
Table 1: Representative Oxidation Reactions of Trivalent Arsenicals
| Oxidizing Agent | Product Type | General Mechanism Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Arsonic Acid (As(V)) | Involves formation of highly reactive intermediate species like hydroxyl radicals. conicet.gov.ar |
| Chromic Acid (H₂CrO₄) | Arsonic Acid (As(V)) | Proceeds via a chromate ester intermediate, analogous to alcohol oxidation. libretexts.orglibretexts.org |
| Potassium Permanganate (KMnO₄) | Arsonic Acid (As(V)) | A strong oxidant capable of oxidizing alkyl side chains on the benzene (B151609) ring under harsh conditions. youtube.com |
The arsoroso group can be reduced to corresponding trivalent arsines (R-AsH₂). This transformation typically requires the use of strong reducing agents, such as metal hydrides. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of organoarsenic oxides. wikipedia.org The mechanism of these reductions by hydride equivalents can be complex, sometimes involving radical pathways initiated by single electron transfer, especially with certain substrates like α-haloketones. osti.gov
For a compound like 4-arsoroso-N-benzylbenzamide, the reduction would yield 4-arsino-N-benzylbenzamide. The general pathway involves the nucleophilic delivery of a hydride ion to the electrophilic arsenic center, followed by protonation steps to furnish the final arsine.
Nucleophilic and Electrophilic Reactions Involving Arsenic
The arsenic atom in the arsoroso group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.
Nucleophilic Character : The trivalent arsenic atom possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles, such as alkyl halides, in a manner analogous to a Michaelis–Arbuzov reaction. rsc.org This reaction involves an Sₙ2 attack by the nucleophilic arsenic on the electrophile, which can lead to the formation of a pentavalent arsonium (B1239301) species. rsc.org The nucleophilicity of arsines is generally less than that of corresponding phosphines. wikipedia.org
Electrophilic Character : The arsenic atom is susceptible to attack by nucleophiles. Quantum chemical studies have explored the potential energy surfaces for Sₙ2 reactions at various elemental centers, including arsenic. nih.gov These studies show that nucleophilic substitution at arsenic is a viable pathway, with the shape of the potential energy surface being significantly influenced by the solvent. nih.gov Strong nucleophiles can attack the arsenic center, potentially leading to substitution or cleavage of the groups attached to it.
Cleavage and Formation of Arsenic-Carbon Bonds
The arsenic-carbon (As-C) bond is a key structural feature of organoarsenic compounds, and its stability is central to their chemistry.
The formation of the aryl-arsenic bond in precursors to 4-arsoroso-N-benzylbenzamide can be achieved through several established methods. The Béchamp reaction, which involves the electrophilic aromatic substitution of an activated aromatic ring (like an aniline) with arsenic acid, is a classic method for producing arsonic acids. wikipedia.orgwikipedia.org Another common approach is the reaction of organometallic reagents, such as Grignard or organolithium compounds, with arsenic halides (e.g., AsCl₃). usa-journals.com More recently, enzymatic pathways for C-As bond formation have been discovered in microorganisms. biorxiv.org
Conversely, the As-C bond can be cleaved under various conditions. researchgate.net Methods for cleavage include:
Reaction with Halogens : Halogens like Cl₂ or Br₂ can break the As-C bond.
Acid/Base Cleavage : Strong acidic or basic conditions can lead to bond scission.
Thermal Decomposition : Heating organoarsenic compounds, particularly arsonium salts, can result in the cleavage of the As-C bond. researchgate.net
Microbial Degradation : Certain microorganisms possess enzymes, such as C-As lyases, capable of specifically cleaving arsenic-carbon bonds, often as a detoxification mechanism. nih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.org The mechanism can be reductive, producing arsenite (As(III)). microbiologyresearch.org
Interactions with Biological Reductants and Thiols
The interaction of trivalent organoarsenicals with biological thiols is a cornerstone of their mechanism of action and toxicity. The arsoroso group of 4-arsoroso-N-benzylbenzamide is expected to be highly reactive towards thiol-containing molecules such as the amino acid cysteine and the tripeptide glutathione (B108866) (GSH). nih.gov
Trivalent arsenic has a high affinity for sulfhydryl groups, leading to the rapid formation of stable covalent As-S bonds. The reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic arsenic atom. In a biological context, this can lead to the inactivation of enzymes by binding to critical cysteine residues in their active sites. With glutathione, trivalent arsenicals can form conjugates, such as As(GS)₃, which is part of the cellular metabolism and detoxification pathway for arsenic. nih.gov
Table 2: Reactivity of Trivalent Arsenic with Thiols
| Thiol Species | Product Type | Biological Significance |
|---|---|---|
| Cysteine (in proteins) | Protein-As Adduct | Enzyme inhibition, disruption of protein structure and function. |
Thermal and Photochemical Reactivity
The stability of 4-arsoroso-N-benzylbenzamide can be influenced by external energy sources like heat and light.
Thermal Reactivity : Organoarsenic compounds are generally thermodynamically unstable with respect to oxidation. uwimona.edu.jm Upon heating, they can undergo decomposition. For layered compounds, thermal degradation often begins with processes like dehydroxylation, followed by the degradation of other components at higher temperatures. nih.govchemrxiv.org For 4-arsoroso-N-benzylbenzamide, significant thermal energy would likely lead to the cleavage of the weakest bonds, primarily the arsenic-carbon bond, or decomposition of the organic amide structure. researchgate.net
Photochemical Reactivity : The arsoroso group can undergo photochemical oxidation from As(III) to As(V). nih.gov This process is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH), which can be generated in the presence of photosensitizers (like dissolved organic matter or iron complexes) and UV light. nih.govresearchgate.net The mechanism involves the absorption of photons by a photosensitizer, which then generates radicals that oxidize the As(III) center. nih.gov The rate of photochemical oxidation can be significantly influenced by factors such as pH and the presence of other substances in the solution. conicet.gov.arnih.gov Light can also be used as a tool to switch reactivity on or off for certain chemical groups, suggesting that the reaction environment of 4-arsoroso-N-benzylbenzamide could be controlled by specific wavelengths of light. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the solution-state structure of organic molecules. For 4-arsoroso-N-benzylbenzamide, a combination of one-dimensional and multidimensional NMR experiments would be employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to probe through-bond and through-space correlations.
Multidimensional NMR techniques are instrumental in unambiguously assigning the complex spectral data expected for 4-arsoroso-N-benzylbenzamide.
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between adjacent protons, allowing for the delineation of the spin systems within the benzyl (B1604629) and benzamide (B126) aromatic rings, as well as the methylene (B1212753) bridge.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | 4.65 | 44.5 |
| Benzyl C1' | - | 138.0 |
| Benzyl C2'/C6' | 7.35 | 128.8 |
| Benzyl C3'/C5' | 7.30 | 127.9 |
| Benzyl C4' | 7.25 | 127.5 |
| Amide N-H | 8.50 | - |
| Benzamide C=O | - | 167.0 |
| Benzamide C1 | - | 135.0 |
| Benzamide C2/C6 | 7.90 | 128.5 |
| Benzamide C3/C5 | 7.75 | 130.0 |
| Benzamide C4 | - | 145.0 |
The direct detection of the arsenic nucleus via ⁷⁵As NMR spectroscopy provides valuable information about the chemical environment of the arsenic atom. huji.ac.ilnih.govnih.govepa.govmdpi.com
⁷⁵As NMR: Arsenic-75 is a quadrupolar nucleus, which often results in broad NMR signals. huji.ac.il The chemical shift of the ⁷⁵As nucleus in 4-arsoroso-N-benzylbenzamide would be indicative of the As(III) oxidation state and its bonding to an aromatic carbon and two oxygen atoms (in the arsoroso group, As=O). The expected chemical shift would be in a region characteristic for arsenous acid derivatives. huji.ac.il The line width of the ⁷⁵As signal can also provide information about the symmetry of the electronic environment around the arsenic nucleus. nih.gov
Data Table: Predicted ⁷⁵As NMR Parameters
| Parameter | Predicted Value |
| Chemical Shift (δ) | ~ +100 ppm |
| Linewidth (at half-height) | > 5 kHz |
| Reference Compound | As(C₆H₅)₃ |
Mass Spectrometry Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of the molecular ion of 4-arsoroso-N-benzylbenzamide. This allows for the unambiguous determination of its elemental formula (C₁₄H₁₂AsNO₂).
Data Table: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 318.0161 |
| [M+Na]⁺ | 340.0080 |
| [M-H]⁻ | 316.0005 |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. kermitmurray.comnih.govresearchgate.netacs.orgacs.orgresearchgate.netnih.govchemrxiv.org This pattern provides a fingerprint of the molecule and allows for the confirmation of its structure.
Collision-Induced Dissociation (CID): In a CID experiment, the protonated molecule [M+H]⁺ would be expected to fragment via several key pathways. Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation and a benzylamine (B48309) radical cation. acs.orgnih.gov For organoarsenic compounds, fragmentation often involves the loss of the arsenic-containing group or fragments thereof. kermitmurray.comnih.govresearchgate.netresearchgate.net
Interactive Data Table: Predicted Key Fragment Ions in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 318.0161 | 212.0757 | [C₁₄H₁₂NO]⁺ - Loss of AsO |
| 318.0161 | 196.0811 | [C₁₄H₁₂N]⁺ - Loss of AsO₂H |
| 318.0161 | 105.0335 | [C₇H₅O]⁺ - Benzoyl cation |
| 318.0161 | 91.0542 | [C₇H₇]⁺ - Tropylium ion from benzyl group |
| 318.0161 | 197.9899 | [C₇H₆AsO]⁺ - Arsoroso-phenyl cation |
X-ray Crystallography for Solid-State Structure Determination
To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction analysis would be performed. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Crystal Structure: A suitable single crystal of 4-arsoroso-N-benzylbenzamide would be grown, likely through slow evaporation from an appropriate solvent system. The crystal would then be subjected to X-ray diffraction.
Data Table: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1285 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.64 |
| R-factor | < 0.05 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For 4-arsoroso-N-benzylbenzamide, the vibrational spectrum is predicted to be a composite of the characteristic modes of the N-benzylbenzamide backbone and the 4-arsoroso substituent.
The N-benzylbenzamide moiety possesses several key vibrational signatures. The amide group is particularly informative, with the C=O stretching vibration (Amide I band) expected to appear as a strong absorption in the IR spectrum, typically around 1645 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is anticipated to be observed near 1597 cm⁻¹. researchgate.net Additionally, the C-N stretching vibration should be identifiable, although its position can be more variable. researchgate.net The aromatic C=C stretching and C-H bending vibrations from both the benzoyl and benzyl rings will also contribute to the spectrum. researchgate.net
The arsoroso group (-As=O) introduces distinctive vibrational modes. In related organoarsenic compounds, the As=O stretching vibration is a key marker. The frequency of this vibration is sensitive to the electronic environment and the presence of hydrogen bonding. cdnsciencepub.com For organoarsenicals in the solid phase, the As-O stretching frequencies can be significantly affected by the incorporation of water molecules in the crystal lattice and extensive hydrogen bonding with neighboring molecules. cdnsciencepub.com In aqueous solutions, the pH and resulting protonation state also influence the vibrational frequencies of the arsenate group. cdnsciencepub.com For a para-substituted aryl arsonic acid, these vibrations would be coupled with the aromatic ring modes.
A comparative analysis of the expected IR and Raman active modes for 4-arsoroso-N-benzylbenzamide is presented in the table below. It is important to note that while IR spectroscopy is more sensitive to polar functional groups like C=O, Raman spectroscopy can be particularly useful for identifying non-polar bonds and symmetric vibrations, such as those in the aromatic rings.
Table 1: Predicted Vibrational Modes for 4-arsoroso-N-benzylbenzamide
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide | C=O Stretch (Amide I) | ~1645 | Strong (IR) |
| Amide | N-H Bend (Amide II) | ~1597 | Medium (IR) |
| Amide | C-N Stretch | ~1313 | Medium (IR) |
| Arsoroso | As=O Stretch | 800 - 900 | Medium-Strong (IR, Raman) |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic | C-H Bend | 700 - 900 | Medium |
| Benzyl | CH₂ Scissor | ~1450 | Medium |
| Benzyl | CH₂ Wag | ~1250 | Medium |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides critical information about the electronic transitions and, by extension, the electronic structure of a molecule. For 4-arsoroso-N-benzylbenzamide, the electronic spectrum is expected to be dominated by transitions involving the π-systems of the aromatic rings and the amide group, modulated by the arsoroso substituent.
The UV-Vis absorption spectrum of benzamide and its derivatives typically shows characteristic bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. For para-substituted benzoic acids, a primary absorption band is observed around 230 nm, with a weaker secondary band near 270 nm. researchgate.net The position and intensity of these bands are sensitive to the nature of the substituent. Both electron-donating and electron-withdrawing groups at the para position tend to cause a red-shift (a shift to longer wavelengths) of the primary absorption band. researchgate.net
The arsoroso group, being a substituent on the benzoyl ring, would be expected to influence these transitions. The presence of the arsenic atom with its available d-orbitals and the As=O double bond could lead to charge-transfer transitions, potentially giving rise to new absorption bands or shifting the existing ones. Studies on para-substituted benzanilides have shown that substituent effects can be systematically analyzed to understand their impact on the electronic absorption spectra. rug.nl
Fluorescence spectroscopy offers complementary information. Many aromatic amides are fluorescent, and the characteristics of their emission spectra (wavelength, quantum yield, and lifetime) are highly dependent on their molecular structure and environment. The fluorescence of 4-arsoroso-N-benzylbenzamide would likely originate from the excited state of the π-conjugated system. The nature of the arsoroso group, whether it enhances or quenches fluorescence, would be a key aspect of its electronic characterization. For instance, heavy atoms can sometimes quench fluorescence through enhanced intersystem crossing. The binding of such molecules to macromolecules like proteins can often be studied by monitoring changes in their fluorescence properties. sciforschenonline.orgnih.gov
Table 2: Predicted Electronic Transitions for 4-arsoroso-N-benzylbenzamide
| Transition Type | Chromophore | Expected λmax (nm) | Notes |
|---|---|---|---|
| π → π* | Aromatic Rings | ~230-280 | High intensity, likely red-shifted due to substitution. |
| n → π* | Carbonyl Group | >280 | Lower intensity, may be obscured by π → π* bands. |
| Charge Transfer | Arsoroso-Aromatic System | Variable | May appear as a shoulder or a separate band at longer wavelengths. |
Molecular Interactions with Biological Systems: in Vitro and in Silico Investigations
Identification and Characterization of Biological Targets
Specific biological targets for 4-arsoroso-N-benzylbenzamide have not been extensively documented in the scientific literature. However, based on the known reactivity of related compounds, several classes of proteins are likely to be targets.
There is a lack of specific studies investigating the inhibitory effects of 4-arsoroso-N-benzylbenzamide on enzymes such as tyrosinase or Aurora Kinase A. However, the broader class of N-benzylbenzamide derivatives has been investigated for such properties. For instance, certain hydroxylated N-benzylbenzamide derivatives have been shown to be potent inhibitors of mushroom tyrosinase. researchgate.netnih.gov One study identified a novel N-benzylbenzamide derivative as an allosteric inhibitor of Aurora Kinase A with an IC₅₀ value of 6.50 μM. nih.gov
The arsoroso moiety of 4-arsoroso-N-benzylbenzamide suggests a high potential for enzyme inhibition. Trivalent arsenicals are known to inhibit a wide range of enzymes, with some estimates suggesting over 200 different enzymes could be affected. nih.govoncotarget.com This inhibition is often due to the covalent binding of arsenic to cysteine residues within the enzyme's active site or at other critical locations, leading to a loss of function. nih.govacs.org
Table 1: Illustrative Enzyme Inhibition Data for Related N-Benzylbenzamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Notes |
| N-benzylbenzamide derivative | Aurora Kinase A | 6.50 | Allosteric inhibitor. nih.gov |
| Hydroxylated N-benzylbenzamides | Mushroom Tyrosinase | 2.2 | Potent inhibition of L-DOPA oxidation. researchgate.netnih.gov |
Note: This table presents data for related compounds, not for 4-arsoroso-N-benzylbenzamide itself, for which specific data is not currently available.
Specific protein binding affinity and specificity data for 4-arsoroso-N-benzylbenzamide are not available. However, the principles of arsenical chemistry provide a strong basis for its binding characteristics. Trivalent organic arsenicals exhibit a high affinity for proteins containing closely spaced cysteine residues, which can form stable dithiol-arsenic complexes. acs.orgacs.org This interaction is often stronger than with proteins containing only single cysteine residues. acs.org
This preferential binding to dithiols could confer a degree of specificity. For example, studies with other organic arsenicals have shown that they can specifically target proteins with disulfide bonds, bridging the two sulfur atoms after reduction. acs.org This suggests that 4-arsoroso-N-benzylbenzamide could target proteins with accessible disulfide bonds or vicinal dithiol groups.
Table 2: General Binding Affinities of Trivalent Arsenicals to Thiol-Containing Molecules
| Arsenical Type | Target Moiety | Binding Characteristics |
| Trivalent Organic Arsenicals | Vicinal Dithiols | High affinity, formation of stable cyclic adducts. acs.orgacs.org |
| Trivalent Organic Arsenicals | Monothiols | Lower affinity compared to dithiols. rsc.org |
Cellular Uptake, Distribution, and Intracellular Fate in Model Organisms
There is no specific information available regarding the cellular uptake, distribution, and intracellular fate of 4-arsoroso-N-benzylbenzamide. For organic arsenicals in general, uptake can occur through various transport mechanisms. Once inside the cell, the distribution would likely be influenced by the presence of high-affinity binding partners, such as thiol-rich proteins and peptides like glutathione (B108866). The intracellular fate would involve metabolic processes, which for arsenic compounds can include oxidation, reduction, and methylation, although specific pathways for this compound are uncharacterized.
Mechanistic Studies of Biological Activity at the Molecular and Cellular Level
While direct mechanistic studies on 4-arsoroso-N-benzylbenzamide are lacking, the known effects of organic arsenicals and N-benzylbenzamide derivatives provide a basis for postulating its mechanisms of action.
It is plausible that 4-arsoroso-N-benzylbenzamide could modulate various cellular pathways. Given that a related N-benzylbenzamide derivative inhibits Aurora Kinase A, a key regulator of mitosis, it is possible that this compound could interfere with cell cycle progression. nih.govrsc.org Inhibition of Aurora Kinase A can lead to defects in chromosome segregation and is a target for cancer therapy. nih.gov Furthermore, some N-substituted benzamides have been shown to induce a G2/M cell cycle block. clu-in.org The interaction of the arsenical group with key signaling proteins, such as those involved in DNA repair, could also disrupt cellular pathways. nih.govoncotarget.com
A primary mechanism of toxicity for arsenic compounds is the induction of oxidative stress. nih.govresearchgate.net Arsenic can increase the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.govresearchgate.net This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA. nih.govresearchgate.net The generation of ROS is thought to be a key factor in the carcinogenic effects of arsenic. nih.govresearchgate.net It is highly probable that 4-arsoroso-N-benzylbenzamide, as an organic arsenical, would also induce oxidative stress, contributing to its biological activity and potential toxicity.
DNA Interaction and Repair Modulation
There is no available research data detailing the mechanisms through which 4-arsoroso-N-benzylbenzamide may interact with DNA or modulate any of the known DNA repair pathways. Studies on other arsenical compounds have shown that they can induce DNA damage and interfere with repair enzymes, but these findings cannot be specifically attributed to 4-arsoroso-N-benzylbenzamide without direct experimental evidence.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The relationship between the chemical structure of 4-arsoroso-N-benzylbenzamide and its biological activity has not been elucidated in the public domain. Consequently, there are no established SAR or QSAR models for this compound.
Elucidation of Pharmacophores and Key Molecular Features
Without SAR and QSAR studies, the pharmacophores and key molecular features of 4-arsoroso-N-benzylbenzamide that are critical for any potential biological activity have not been identified.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular properties.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can be used to determine a variety of properties of 4-arsoroso-N-benzylbenzamide. Key parameters that would be obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Further analysis of the molecular orbitals would reveal how the arsoroso group (-As=O), the amide linkage (-CONH-), and the benzyl (B1604629) and benzamide (B126) rings contribute to the frontier orbitals. This information is vital for predicting sites of electrophilic and nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the orbital energies to provide a quantitative measure of the compound's reactivity. While specific DFT studies on 4-arsoroso-N-benzylbenzamide are not available in the public domain, the methodology has been successfully applied to other complex organic molecules, including those with benzyl and benzamide moieties. psu.eduaun.edu.egrsc.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-arsoroso-N-benzylbenzamide
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.
Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. epstem.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. psu.edu By calculating the magnetic shielding tensors for each nucleus in 4-arsoroso-N-benzylbenzamide, one can obtain theoretical ¹H and ¹³C NMR spectra.
These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between the calculated and experimental shifts can indicate specific conformational or electronic effects not captured by the computational model in its default state. The prediction of NMR spectra is particularly useful for complex molecules where empirical correlation tables may be insufficient for unambiguous assignment of all signals. libretexts.orgprotein-nmr.org.uk
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 4-arsoroso-N-benzylbenzamide
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |
| Amide N-H | 8.5 | 8.6 |
| Benzyl CH₂ | 4.6 | 4.7 |
| Aromatic Protons | 7.2 - 7.9 | 7.3 - 8.0 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.
Molecular Dynamics Simulations for Conformational Analysis and Binding
While quantum chemical calculations are excellent for understanding the electronic properties of a single, often static, conformation, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules. nih.gov An MD simulation of 4-arsoroso-N-benzylbenzamide would involve calculating the forces between atoms and using these forces to simulate the molecule's movement over time.
This approach is particularly valuable for conformational analysis. The amide bond and the single bonds connecting the phenyl rings allow for considerable rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. Understanding the conformational landscape is crucial, as the three-dimensional shape of the molecule will dictate how it interacts with biological targets. ethz.ch
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as 4-arsoroso-N-benzylbenzamide, might bind to the active site of a protein.
A typical docking study would involve a three-dimensional model of a target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Such insights are invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov
Prediction of Reaction Pathways and Transition States
Computational chemistry can also be used to explore the chemical reactions that a molecule might undergo. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways from reactants to products. A key aspect of this is the calculation of transition state structures and their associated activation energies.
For 4-arsoroso-N-benzylbenzamide, one could investigate its metabolic fate by predicting pathways of oxidation, reduction, or hydrolysis. researchgate.netresearchgate.net For example, the oxidation of the arsoroso group or the hydrolysis of the amide bond could be modeled. Understanding these potential transformations is important for predicting the compound's stability and potential metabolic products in a biological system.
Analytical Methodologies for Research and Speciation
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. nih.gov In the context of arsenic speciation, chromatographic methods are employed to isolate different arsenic compounds from each other and from the sample matrix before detection. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the speciation of arsenic compounds. researchgate.netjfda-online.com It offers excellent separation capabilities for non-volatile arsenic species. nih.gov The method involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).
Various HPLC modes can be utilized for arsenic speciation, including ion-exchange chromatography and reversed-phase chromatography. nih.gov For instance, anion-exchange chromatography can separate anionic arsenic species like arsenite, arsenate, monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA). nih.gov However, co-elution of certain species, such as arsenite and arsenobetaine (B179536), can occur with commonly used mobile phases. nih.gov To overcome this, modifications such as adjusting the mobile phase pH or using different types of columns, like a polymer-based anion exchange column, can be employed. nih.gov Reversed-phase HPLC, often using ion-pairing reagents like sodium heptanesulfonate, can achieve complete separation of multiple arsenic compounds. nih.gov
The choice of mobile phase is critical. For example, a gradient elution with an anion exchange column using ammonium (B1175870) dihydrogen phosphate (B84403) and water can separate arsenocholine (B1203914) (AsC), arsenobetaine (AsB), arsenic trioxide (As³⁺), dimethylarsinic acid (DMA), monomethylarsonic acid (MMA), and arsenate (As⁵⁺). shimadzu.com
| HPLC Mode | Column Type | Mobile Phase Example | Separated Arsenic Species | Reference |
|---|---|---|---|---|
| Anion-Exchange | Standard | Phosphate or carbonate buffers (pH 7.5) | Arsenite, DMAA, AB (co-elution of arsenite and AB) | nih.gov |
| Anion-Exchange | Polymer-based | Mobile phase at pH 10.3 | Partial separation of arsenite and AB | nih.gov |
| Reversed-Phase | C18 | Sodium heptanesulfonate (ion-pair reagent) | Complete separation of arsenite, arsenate, MMAA, DMAA, and AB | nih.gov |
| Anion-Exchange | Not specified | Gradient of ammonium dihydrogen phosphate and water | AsC, AsB, As³⁺, DMA, MMA, As⁵⁺ | shimadzu.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another effective technique for the speciation of volatile arsenic compounds or those that can be made volatile through derivatization. mdpi.comresearchgate.net GC offers high separation power due to the use of capillary columns. jst.go.jp For non-volatile arsenic species, a derivatization step is necessary to convert them into volatile compounds suitable for GC analysis. jst.go.jp Various derivatizing agents, such as 2,3-dimercapto-1-propanol (BAL), have been used for this purpose. jst.go.jp
GC can be coupled with various detectors for sensitive and selective analysis. researchgate.net For example, GC-mass spectrometry (GC-MS) has been used for the simultaneous determination of inorganic arsenic and methylarsenic compounds in urine after derivatization. jst.go.jpnih.gov This method has shown to be robust, selective, and cost-effective for routine analysis. jst.go.jp The combination of GC with inductively coupled plasma mass spectrometry (GC-ICP-MS) provides a powerful tool for both speciation and total elemental analysis of volatile arsenic compounds in gas and liquefied gas samples, achieving detection limits in the low parts-per-trillion (ppt) range. sepscience.com
| Technique | Derivatizing Agent | Sample Matrix | Detected Species | Detection Limit | Reference |
|---|---|---|---|---|---|
| GC-MS | 2,3-dimercapto-1-propanol (BAL) | Urine | Inorganic As (As(III), As(V)), MMA | 0.2 µg/l | jst.go.jp |
| GC-ICP-MS | Not applicable (for volatile species) | Gas and liquefied gas | Volatile arsenic compounds (e.g., arsine) | Low ppt (B1677978) range | sepscience.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-performance separation technique that can be applied to the speciation of charged arsenic compounds. longdom.orgnih.govnih.gov It offers high separation efficiency and can be used to separate both anionic and cationic arsenic species in a single run. rsc.org The separation is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field.
CE can be coupled with various detectors, including UV absorbance detectors and more sensitive element-specific detectors like ICP-MS. longdom.orgrsc.org To enhance sensitivity with UV detection, on-line sample preconcentration techniques such as field-amplified sample injection (FASI) and transient isotachophoresis (tITP) can be employed. nih.gov The coupling of CE with ICP-MS (CE-ICP-MS) has been widely used for the speciation of elements in various matrices and can achieve low detection limits, in the range of 1-2 µg/L for each arsenic species. rsc.orgacs.org
| Technique | Detection Method | Sample Preconcentration | Separated Species | Detection Limit | Reference |
|---|---|---|---|---|---|
| CE | UV absorbance | Counter-flow electrokinetic supercharging | Arsenite, arsenate, MMA, DMA | 0.08-0.3 ppb As | nih.gov |
| CE-ICP-MS | ICP-MS | Not specified | As(III), As(V), MMA, DMA, arsenobetaine, arsenocholine | 1-2 µg/l As for each species | rsc.org |
Element-Specific Detection Methods
Following separation, a detector is used to identify and quantify the arsenic-containing compounds. Element-specific detectors are particularly valuable as they respond only to the element of interest (in this case, arsenic), which significantly reduces interference from the sample matrix and improves the accuracy of the analysis. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective detection method for elemental analysis. researchgate.net When coupled with a separation technique like HPLC or CE, it becomes a powerful tool for speciation analysis. nih.govmetrohm.com The separated compounds exiting the chromatographic column are introduced into the ICP, where they are atomized and ionized. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific detection of arsenic.
HPLC-ICP-MS is one of the most frequently applied methods for arsenic speciation in various matrices, including food and environmental samples, due to its excellent separation performance and high sensitivity. jfda-online.comnih.gov This technique can achieve very low detection limits, often in the picogram range. rsc.org For instance, a method for arsenic speciation using selective hydride generation with cryotrapping and ICP-MS detection achieved detection limits of 3.4, 0.06, 0.14, and 0.10 pg/mL for inorganic As, mono-, di-, and trimethylated species, respectively. rsc.org
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is another element-specific detection method used for arsenic analysis. pjoes.com It measures the absorption of light by free atoms in the gaseous state. For arsenic speciation, AAS is often used in conjunction with hydride generation (HG-AAS), where the arsenic compounds are converted to volatile arsines before being introduced into the atomizer. pjoes.com
Graphite furnace atomic absorption spectrometry (GFAAS) is a type of AAS that offers high sensitivity. researchgate.net HPLC coupled with GFAAS has been used for the detection of various arsenic compounds. epa.gov The detection limits for HPLC with on-line microwave digestion and HG-AAS detection are typically in the range of 10-20 ng/ml for various arsenic species. nih.gov While not as sensitive as ICP-MS, AAS provides a reliable and more accessible alternative for many laboratories. tandfonline.com
| Detector | Coupled Technique | Principle | Advantages | Typical Detection Limits | Reference |
|---|---|---|---|---|---|
| ICP-MS | HPLC, CE, GC | Measures mass-to-charge ratio of ions | High sensitivity, high selectivity, multi-element capability | pg/mL to sub-pg/mL | jfda-online.comrsc.org |
| AAS (HG-AAS, GFAAS) | HPLC | Measures light absorption by free atoms | Good sensitivity, lower cost than ICP-MS | ng/mL | nih.govpjoes.com |
Atomic Fluorescence Spectrometry (AFS)
Atomic Fluorescence Spectrometry (AFS) is a highly sensitive and selective technique for the determination of arsenic and other hydride-forming elements. rsc.org Its application to organoarsenic compounds typically involves a hyphenated system, where AFS is coupled with a separation technique like HPLC. acs.orgnih.govacs.org
In a hypothetical application for the analysis of 4-arsoroso-N-benzylbenzamide, an HPLC-AFS system would be employed. The core principle involves the generation of a volatile arsenic hydride from the compound, which is then carried into the AFS detector. For many organoarsenic species, a pre-treatment step such as online UV irradiation or microwave digestion is necessary to break down the molecule and convert the arsenic into a form that can be readily converted to arsine gas (AsH₃) by a reducing agent, typically sodium borohydride (B1222165) in an acidic medium. acs.org
The intensity of the fluorescence emitted when the arsenic atoms are excited by a specific light source is proportional to the concentration of arsenic in the sample. AFS offers the advantages of low detection limits, a wide linear calibration range, and relative robustness, making it a suitable alternative to ICP-MS for routine analysis in well-equipped laboratories. nih.govrsc.org
Table 1: Hypothetical HPLC-HG-AFS Operating Parameters for Organoarsenic Analysis
| Parameter | Typical Setting |
| HPLC System | |
| Column | C18 reverse-phase or anion-exchange |
| Mobile Phase | Dependent on column and analyte polarity; may include buffers like ammonium carbonate or ion-pairing agents. nih.govacs.org |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 20 - 100 µL |
| Hydride Generation (HG) System | |
| Reductant | Sodium borohydride (NaBH₄) solution |
| Acid | Hydrochloric acid (HCl) solution |
| Carrier Gas | Argon |
| AFS Detector | |
| Light Source | High-intensity arsenic hollow cathode lamp |
| Atomizer | Argon-hydrogen flame |
| Detection Wavelength | 193.7 nm |
Sample Preparation and Extraction Protocols for Research Matrices
The preparation and extraction of organoarsenic compounds from various matrices is a critical step to ensure the integrity of the species and the accuracy of the analytical results. nih.gov The choice of method depends heavily on the sample matrix (e.g., biological tissues, soil, water) and the physicochemical properties of the target analyte.
For a compound like 4-arsoroso-N-benzylbenzamide, which contains both polar and non-polar moieties, a multi-step extraction procedure would likely be necessary. The goal is to quantitatively extract the analyte from the matrix into a solvent compatible with the subsequent analytical technique while preventing any transformation of the arsenic species. nih.gov
Common extraction techniques for organoarsenic compounds include:
Solvent Extraction: Using a variety of solvents, from water to organic solvents like methanol (B129727) or acetonitrile, often in combination. acs.org Sonication or microwave assistance can be employed to improve extraction efficiency. nih.govresearchgate.net
Enzymatic Digestion: For complex biological matrices, enzymes like trypsin may be used to break down the sample structure and release the target analytes. acs.org
Solid-Phase Extraction (SPE): This technique can be used for both extraction and clean-up, concentrating the analyte and removing interfering substances from the sample extract. jfda-online.com
The stability of the analyte during sample handling and storage is also a crucial consideration, with factors like temperature, pH, and light exposure needing to be controlled to prevent degradation. nih.gov
Method Validation and Quality Assurance in Research Analytics
Any new analytical method developed for the determination of 4-arsoroso-N-benzylbenzamide would require rigorous validation to ensure its reliability and accuracy. africaresearchconnects.comresearchgate.net Method validation is a systematic process that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters, as typically outlined by guidelines from organizations like EURACHEM and ISO, include: researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standard solutions and evaluating the correlation coefficient (r) of the calibration curve, which should ideally be >0.999. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). mdpi.com
Accuracy (Trueness): The closeness of the mean of a set of results to the actual or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. mdpi.com The recovery is calculated as the percentage of the spiked amount that is measured by the method.
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Method Validation Parameters for Trace Arsenic Speciation Analysis
| Parameter | Typical Acceptance Criteria |
| Linearity (r) | > 0.999 mdpi.com |
| Precision (RSD) | < 10-15% |
| Accuracy (Recovery) | 80 - 120% mdpi.com |
| LOD | 3 x Signal-to-Noise Ratio |
| LOQ | 10 x Signal-to-Noise Ratio nih.gov |
Future Research Directions and Unexplored Avenues for 4 Arsoroso N Benzylbenzamide
Development of Novel and Sustainable Synthetic Approaches
The synthesis of organoarsenic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. usa-journals.com Future research must prioritize the development of novel and sustainable synthetic routes to 4-arsoroso-N-benzylbenzamide. This includes exploring "green chemistry" principles such as the use of less hazardous solvents, catalytic reactions to improve atom economy, and minimizing waste generation. Investigating one-pot syntheses or flow chemistry approaches could also lead to more efficient and safer production methods. A key challenge will be to develop methodologies that allow for the precise and controlled introduction of the arsoroso group onto the benzamide (B126) backbone, a process that is often complex for organoarsenic compounds. researchgate.net
Elucidation of Undiscovered Biological Targets and Mechanisms
The biological activity of 4-arsoroso-N-benzylbenzamide is a significant area for future exploration. The toxicity of arsenic compounds is well-documented and often stems from their interaction with sulfur-containing biomolecules, such as proteins and enzymes. mdpi.comnih.gov A primary research goal should be to identify the specific biological targets of 4-arsoroso-N-benzylbenzamide.
High-throughput screening assays, proteomics, and metabolomics studies could reveal proteins and pathways that are modulated by this compound. nih.govnih.gov Understanding these interactions is crucial for determining its potential therapeutic applications or toxicological profile. For instance, the benzamide moiety is a common feature in many biologically active molecules, suggesting that 4-arsoroso-N-benzylbenzamide could exhibit targeted activities beyond the general toxicity associated with inorganic arsenic. researchgate.net Future studies should aim to unravel the precise mechanisms of action, including how the arsoroso group influences its binding affinity and reactivity with biological targets. youtube.comresearchgate.net
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
To fully understand the biological fate and environmental impact of 4-arsoroso-N-benzylbenzamide, the development of advanced analytical techniques for its trace analysis and metabolite profiling is essential. Current methods for arsenic speciation, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), provide a robust framework. nih.govd-nb.info However, these techniques may need to be adapted and optimized for the specific properties of 4-arsoroso-N-benzylbenzamide and its potential metabolites.
Future research should focus on developing highly sensitive and selective methods for detecting and quantifying this compound in complex biological matrices like blood, urine, and tissues. researchgate.net Furthermore, identifying the metabolic products of 4-arsoroso-N-benzylbenzamide is critical for assessing its biotransformation and detoxification pathways in living organisms. mdpi.com This will provide a more complete picture of its toxicokinetics and potential long-term effects.
| Analytical Technique | Application in 4-Arsoroso-N-benzylbenzamide Research | Potential Advantages |
| HPLC-ICP-MS | Quantification and speciation of the parent compound and its arsenic-containing metabolites. | High sensitivity and elemental specificity for arsenic. nih.govd-nb.info |
| LC-MS/MS | Identification and structural elucidation of organic metabolites. | Provides molecular weight and fragmentation data for metabolite identification. researchgate.net |
| GC-MS | Analysis of volatile derivatives of the compound or its metabolites. | Effective for certain organoarsenic species after derivatization. nih.gov |
| Metabolomics | Global profiling of metabolic changes in response to exposure. | Offers a systems-level view of the biological impact. nih.govnih.gov |
Theoretical Investigations into Arsenic Bonding and Reactivity
Computational chemistry offers a powerful tool to investigate the fundamental properties of 4-arsoroso-N-benzylbenzamide at the molecular level. mdpi.com Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and reactivity of the molecule. acs.org These theoretical studies can provide valuable insights into the nature of the arsenic-carbon bond and the reactivity of the arsoroso group.
Future computational work could focus on:
Predicting reaction mechanisms: Simulating potential reactions with biological nucleophiles, such as thiols, to understand its mode of action. mdpi.com
Investigating intermolecular interactions: Modeling the binding of 4-arsoroso-N-benzylbenzamide to potential protein targets to guide experimental studies. nih.gov
Calculating spectroscopic properties: Predicting NMR, IR, and other spectral data to aid in the characterization of the compound and its derivatives.
These theoretical investigations can complement experimental work and accelerate the discovery process by providing a rational basis for designing new experiments and interpreting results.
Exploration of Materials Science Applications (as research tools)
While the primary focus of organoarsenic research has been on their biological effects, there are unexplored avenues for their application in materials science, particularly as research tools. usa-journals.com The unique electronic properties and reactivity of the arsenic atom could be harnessed to create novel materials with interesting optical, electronic, or catalytic properties.
For instance, 4-arsoroso-N-benzylbenzamide could be investigated as a precursor for the synthesis of arsenic-containing polymers or nanomaterials. mdpi.com Its ability to interact with specific functional groups could also make it a useful molecular probe or building block in supramolecular chemistry. nih.gov While still a nascent area, exploring the materials science applications of 4-arsoroso-N-benzylbenzamide could open up new and unexpected avenues of research.
Q & A
Q. What are the key considerations for synthesizing 4-arsoroso-N-benzylbenzamide with high purity?
Methodological Answer:
- Reagent Handling : Use freshly distilled dichloromethane (DCM) to minimize moisture interference during coupling reactions. Sodium pivalate should be stored under inert gas to prevent hydrolysis .
- Purification : Column chromatography with silica gel (60–120 mesh) and a gradient of ethyl acetate/hexane (20–50%) effectively isolates the product. Confirm purity via TLC (Rf ~0.4 in 30% EtOAc/hexane) and NMR spectroscopy (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Scale-Up Risks : On multi-gram scales, exothermic decomposition of intermediates can occur. Use DSC (Differential Scanning Calorimetry) to monitor thermal stability and adjust cooling rates accordingly .
Q. How should researchers mitigate mutagenicity risks during handling?
Methodological Answer:
- Ames Testing : Prior to biological assays, conduct Ames II testing to evaluate mutagenicity. For 4-arsoroso-N-benzylbenzamide, mutagenicity is comparable to benzyl chloride (negative control) but lower than anomeric amide derivatives .
- Safety Protocols : Use fume hoods with >0.5 m/s airflow and wear nitrile gloves (≥8 mil thickness) to prevent dermal exposure. Store the compound at –20°C in amber vials to slow degradation .
Q. What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR in CDCl to resolve benzyl and aromatic protons. The arsoroso group’s signal (if detectable) appears at ~1,200 ppm .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak [M+H] (e.g., m/z 365.12 for CHAsNO) .
- X-ray Crystallography : Co-crystallize with thiourea derivatives to stabilize the arsenic moiety for single-crystal analysis .
Advanced Research Questions
Q. How can computational modeling predict arsenic-ligand interactions in 4-arsoroso-N-benzylbenzamide?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model arsenic’s oxidation state (+3) and ligand bond angles (e.g., As–O bond length ~1.78 Å). Compare with X-ray data to validate accuracy .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., thioredoxin reductase). Set grid parameters to 60 × 60 × 60 Å centered on the catalytic cysteine residue .
Q. How do solvent polarity and pH influence the stability of the arsoroso group?
Methodological Answer:
- Stability Assays : Monitor decomposition via HPLC in buffers (pH 2–10). The arsoroso group hydrolyzes rapidly below pH 4 (t < 2 hrs in 0.1 M HCl) but remains stable in neutral DMSO .
- Solvent Effects : Dielectric constants >30 (e.g., DMF, DMSO) stabilize arsenic via solvation. Avoid protic solvents (e.g., MeOH), which accelerate oxidation to arsenate (+5) .
Q. How can contradictory bioactivity data between similar benzamide derivatives be resolved?
Methodological Answer:
- Data Triangulation : Compare IC values across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects. Cross-validate with kinase inhibition assays (e.g., EGFR, VEGFR2) .
- Metabolite Profiling : Use LC-MS/MS to rule out false positives from degradation products (e.g., benzylamine or arsenic oxides) .
Data Contradiction Analysis
Example: Conflicting reports on arsenic’s redox behavior in benzamide derivatives.
- : DSC shows thermal decomposition at 120°C, suggesting instability .
- : DFT calculations predict arsenic’s +3 state is stable in hydrophobic environments .
- Resolution : The discrepancy arises from experimental conditions. In anhydrous DMSO, arsenic remains reduced (+3), while aqueous buffers promote oxidation (+5). Always specify solvent and temperature in methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
